4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
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Description
4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Scientific Research Applications
Synthetic Procedures and Biological Activities
- Benzazoles and derivatives, including compounds with guanidine groups bonded to benzazole rings, are noted for their diversity of biological activities, with applications in medicinal chemistry as potential therapeutic agents. These compounds show cytotoxic effects, inhibit cell proliferation via angiogenesis and apoptosis, and have seen synthetic approaches for functionalization with various moieties for enhanced pharmacological activity (Rosales-Hernández et al., 2022).
Pharmacological Properties and Clinical Use
- Midazolam, a water-soluble benzodiazepine, serves as an example of the intricate balance between solubility, efficacy, and the pharmacokinetic profile in drug design. It highlights the importance of chemical modifications for achieving desired therapeutic effects and safety profiles. Midazolam's use in sedation, anesthesia, and its favorable pharmacokinetics due to its water solubility at acidic pH and increased lipid solubility at physiological pH, underscore the significance of chemical structure in drug efficacy and application (Dundee et al., 1984).
Antimicrobial and Anticancer Potential
- Cyanobacteria-derived compounds demonstrate a wide range of antimicrobial activities against multidrug-resistant bacteria, fungi, and mycobacteria. This emphasizes the potential of naturally occurring compounds and their synthetic derivatives in addressing global health challenges related to antimicrobial resistance (Swain et al., 2017).
Neurotoxicity and Safety Evaluations
- The neurotoxic effects of various chemical agents used in consumer products, including sunscreen, highlight the importance of evaluating the safety and potential adverse effects of chemical compounds. Such studies underscore the necessity for thorough toxicological assessments of new compounds, including "4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide", to ensure their safety for human use (Ruszkiewicz et al., 2017).
properties
IUPAC Name |
4-cyano-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-23-16-11-20(12-16)15-6-4-14(5-7-15)19-24(21,22)17-8-2-13(10-18)3-9-17/h2-9,16,19H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYILDKBMIMQKQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide |
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